molecular formula C20H16N2O4S B11676496 N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide

Cat. No.: B11676496
M. Wt: 380.4 g/mol
InChI Key: FZQQOMVCTACDCX-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoylphenyl group attached to a xanthene carboxamide structure. The unique structural features of this compound make it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with xanthene-9-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be incorporated to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating the expression of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
  • N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide
  • N-(4-sulfamoylphenyl)benzamide

Uniqueness

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide stands out due to its unique xanthene core, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development .

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-9H-xanthene-9-carboxamide

InChI

InChI=1S/C20H16N2O4S/c21-27(24,25)14-11-9-13(10-12-14)22-20(23)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23)(H2,21,24,25)

InChI Key

FZQQOMVCTACDCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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